9beta-Pregna-4,6-diene-3,20-dione
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Overview
Description
9beta-Pregna-4,6-diene-3,20-dione is a synthetic steroidal compound. It is structurally related to naturally occurring steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its unique arrangement of carbon atoms and double bonds, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9beta-Pregna-4,6-diene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the selective hydrogenation of specific double bonds in the precursor molecule, followed by oxidation and dehydrogenation reactions to introduce the desired double bonds at the 4 and 6 positions. The reaction conditions often require the use of catalysts such as palladium on carbon and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 9beta-Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds, leading to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: The compound is used in research to understand the biological activity of steroidal hormones and their analogs.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is used in the synthesis of other steroidal derivatives and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9beta-Pregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions and physiological processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 9beta-Pregna-4,6-diene-3,20-dione is unique due to its specific arrangement of double bonds and functional groups. Similar compounds include other steroidal dienes and ketones, such as:
This compound: Known for its specific double bond arrangement.
This compound: Another steroidal diene with different functional groups.
Uniqueness: The uniqueness of this compound lies in its ability to undergo specific chemical reactions and its potential applications in various scientific fields. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(8S,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-AUYGFBLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611074 |
Source
|
Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2640-38-2 |
Source
|
Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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